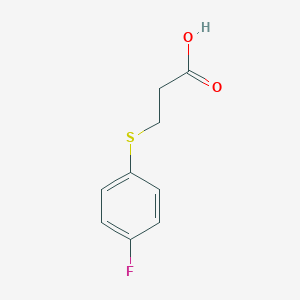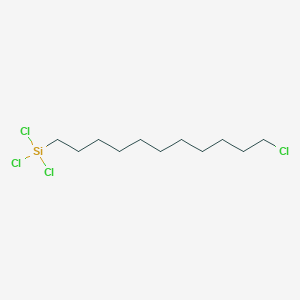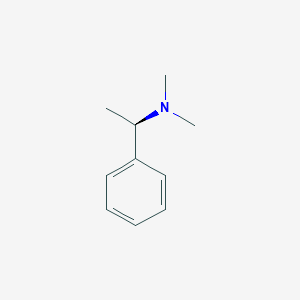
(R)-(+)-N,N-二甲基-1-苯乙胺
描述
®-(+)-N,N-Dimethyl-1-phenylethylamine is a chiral amine compound with a phenylethylamine backbone. This compound is known for its optical activity, where the ®-enantiomer rotates plane-polarized light to the right. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
科学研究应用
®-(+)-N,N-Dimethyl-1-phenylethylamine has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on neurotransmitter systems due to its structural similarity to natural phenylethylamines.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of various chemical products.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-N,N-Dimethyl-1-phenylethylamine typically involves the alkylation of ®-1-phenylethylamine with formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction is carried out in a solvent like methanol or ethanol under controlled temperature conditions to ensure the desired enantiomeric purity.
Industrial Production Methods
On an industrial scale, the production of ®-(+)-N,N-Dimethyl-1-phenylethylamine may involve catalytic hydrogenation processes or the use of chiral catalysts to achieve high enantiomeric excess. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process.
化学反应分析
Types of Reactions
®-(+)-N,N-Dimethyl-1-phenylethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into simpler amines or alcohols using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, often using halogenating agents or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and substituted phenylethylamines, depending on the specific reaction conditions and reagents used.
作用机制
The mechanism of action of ®-(+)-N,N-Dimethyl-1-phenylethylamine involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
(S)-(-)-N,N-Dimethyl-1-phenylethylamine: The enantiomer of the compound, which has different optical activity and potentially different biological effects.
N-Methyl-1-phenylethylamine: A structurally similar compound with one less methyl group.
Phenylethylamine: The parent compound without the N,N-dimethyl substitution.
Uniqueness
®-(+)-N,N-Dimethyl-1-phenylethylamine is unique due to its chiral nature and the presence of two methyl groups on the nitrogen atom. This structural configuration imparts specific chemical and biological properties that distinguish it from other similar compounds.
属性
IUPAC Name |
(1R)-N,N-dimethyl-1-phenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-9(11(2)3)10-7-5-4-6-8-10/h4-9H,1-3H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVURNMLGDQYNAF-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001019767 | |
| Record name | (R)-(+)-N,N-Dimethyl-1-phenylethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001019767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19342-01-9 | |
| Record name | (αR)-N,N,α-Trimethylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19342-01-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethylphenethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019342019 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-(+)-N,N-Dimethyl-1-phenylethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001019767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-N,N,α-trimethylbenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.054 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N-DIMETHYLPHENETHYLAMINE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13X1WU55OQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (R)-(+)-N,N-Dimethyl-1-phenylethylamine participate in cyclometalation reactions with ruthenium complexes?
A1: (R)-(+)-N,N-Dimethyl-1-phenylethylamine can act as a bidentate ligand in reactions with ruthenium precursors like [(η6-C6H6)RuCl2]2. The reaction proceeds through intramolecular C-H activation, resulting in a five-membered cycloruthenated complex where ruthenium is bound to both the ortho-carbon of the phenyl ring and the nitrogen atom. [] Interestingly, this reaction exhibits some diastereoselectivity, with a diastereomeric excess of 48% observed for the (R)-(+)-N,N-Dimethyl-1-phenylethylamine derivative. [] This suggests potential applications in asymmetric synthesis.
Q2: Are there similar reactions involving other metals?
A2: Yes, (R)-(+)-N,N-Dimethyl-1-phenylethylamine can also coordinate with bismuth. In the reported research, it is used to synthesize chiral chlorobismuthines stabilized by intramolecular coordination. [] The bismuth center adopts a distorted pseudotrigonal bipyramidal structure due to the hypervalent interaction with the chlorine and nitrogen atoms. []
Q3: Does the structure of (R)-(+)-N,N-Dimethyl-1-phenylethylamine impact its coordination behavior?
A3: Yes, the structure significantly influences its coordination and reactivity. The presence of the chiral center in (R)-(+)-N,N-Dimethyl-1-phenylethylamine leads to the formation of diastereomers in the cyclometalation reaction with ruthenium complexes. [] This is further supported by the research on bismuth complexes, where the use of optically pure (R)-N,N-dimethyl-1-phenylethylamine results in diastereomeric mixtures, highlighting the influence of the chiral center on the overall stereochemistry of the final product. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


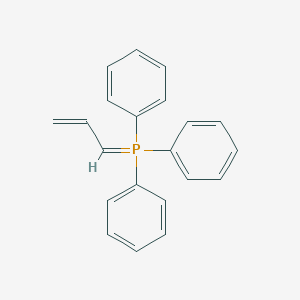
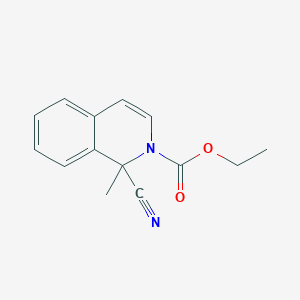

![(Z,Z)-Dibutylbis[(3-propoxycarbonylacryloyl)oxy]stannane](/img/structure/B102503.png)

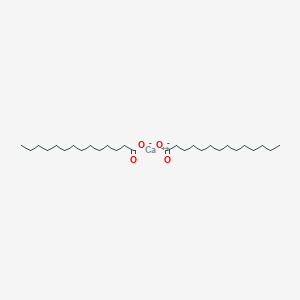

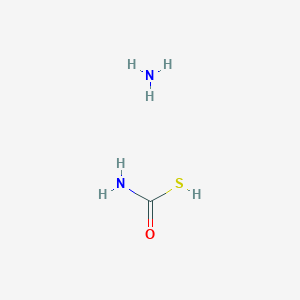


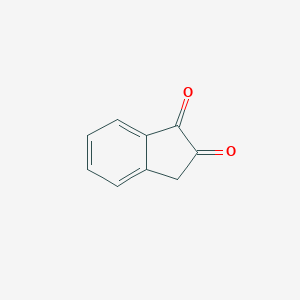
![Bicyclo[2.2.1]hept-2-ene,2-methoxy-](/img/structure/B102518.png)
